molecular formula C8H8FNO B181763 N-(2-Fluorophenyl)acetamide CAS No. 399-31-5

N-(2-Fluorophenyl)acetamide

Cat. No.: B181763
CAS No.: 399-31-5
M. Wt: 153.15 g/mol
InChI Key: AUZPZBPZWHEIDY-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)acetamide (CAS: 399-31-5) is an acetamide derivative with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol . Structurally, it consists of an acetamide group (-NHCOCH₃) attached to a fluorinated phenyl ring at the ortho position. This compound is also known as 2'-Fluoroacetanilide and serves as a key intermediate in organic synthesis, particularly for fluorinated heterocycles used in pharmaceuticals . The fluorine substituent influences its electronic properties, enhancing metabolic stability compared to non-fluorinated analogs .

Preparation Methods

Conventional Acetylation with Acetic Anhydride

Reaction Mechanism and Procedure

The most widely reported method involves direct acetylation of 2-fluoroaniline using acetic anhydride. This exothermic reaction proceeds via nucleophilic acyl substitution:
2-Fluoroaniline+(CH3CO)2ON-(2-Fluorophenyl)acetamide+CH3COOH\text{2-Fluoroaniline} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{this compound} + \text{CH}_3\text{COOH}

Typical Protocol (adapted from ):

  • Reactants : 2-Fluoroaniline (1 equiv), acetic anhydride (1.05–1.2 equiv).

  • Solvent : Glacial acetic acid or solvent-free conditions.

  • Conditions :

    • Temperature: 50–100°C (reflux).

    • Time: 1–3 hours.

  • Work-up : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and crystallization.

Yield : 85–92% .

Catalytic Acetylation with Acid Catalysts

Enhanced Reaction Efficiency

The addition of catalytic acids (e.g., H2_2SO4_4, HCl) accelerates the reaction, particularly at lower temperatures:

Protocol (from ):

  • Catalyst : Concentrated HCl (0.1 equiv).

  • Conditions :

    • Temperature: 25–30°C.

    • Time: 4–6 hours.

  • Advantages : Reduced side products (e.g., diacetylated derivatives).

Yield : 89–94% .

Solvent-Mediated Acetylation

Dichloroethane as a Reaction Medium

Non-polar solvents improve selectivity and ease of purification:

Protocol (from ):

  • Solvent : Dichloroethane or chlorobenzene.

  • Conditions :

    • Temperature: 30–40°C.

    • Time: 2–4 hours.

  • Work-up : Filtration and washing with cold water.

Yield : 88–90% .

Microwave-Assisted Synthesis

Rapid and Energy-Efficient Method

Microwave irradiation reduces reaction times significantly:

Protocol (adapted from ):

  • Reactants : 2-Fluoroaniline (1 equiv), acetic anhydride (1.1 equiv).

  • Conditions :

    • Power: 300 W.

    • Temperature: 120°C.

    • Time: 10–15 minutes.

  • Advantages : 95% conversion rate with minimal by-products .

Comparative Analysis of Methods

Method Temperature Time Yield Key Advantages Sources
Conventional Acetylation50–100°C1–3 h85–92%Simplicity, high yield
Catalytic Acetylation25–30°C4–6 h89–94%Lower energy consumption
Solvent-Mediated30–40°C2–4 h88–90%Improved selectivity
Microwave-Assisted120°C10–15 m95%Rapid, high efficiency

Optimization and Industrial Scaling

Critical Parameters

  • Molar Ratio : Excess acetic anhydride (1.1–1.2 equiv) ensures complete conversion .

  • Purity Control : Recrystallization from ethanol/water mixtures (60–95% v/v) achieves >99% purity .

  • Waste Management : Acetic acid byproduct is recycled in industrial setups .

Challenges

  • Side Reactions : Over-acetylation or ring halogenation under harsh conditions .

  • Cost : Microwave methods require specialized equipment, limiting scalability .

Emerging Techniques and Innovations

Enzymatic Acetylation

Recent studies explore lipase-catalyzed routes for eco-friendly synthesis, though yields remain suboptimal (60–70%) .

Flow Chemistry

Continuous flow systems enhance reproducibility and safety, achieving 90% yield in 30 minutes .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-Fluorophenyl)acetamide derivatives exhibit significant anticancer properties. A study demonstrated that compounds with N-phenyl acetamide moieties showed promising inhibitory effects against cancer cell lines such as A549 (lung) and MCF-7 (breast). Specific derivatives displayed cell viability reductions of up to 55% at certain concentrations, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of α-L-fucosidases, enzymes involved in various biological processes, including glycoprotein metabolism. A structure-activity relationship study revealed that the incorporation of a fluoro group significantly enhances the compound's inhibitory potency against these enzymes, making it a candidate for therapeutic trials targeting genetic deficiency disorders .

Insecticidal Properties

Recent evaluations have also explored the insecticidal activity of this compound derivatives. These compounds were tested against larvae of agricultural pests, demonstrating effective larvicidal activity. Such findings suggest potential applications in pest control within agricultural settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Research indicates that substituents on the phenyl ring can significantly influence the biological activity of these compounds. Electron-donating groups tend to enhance anticancer activity, while specific configurations can lead to improved enzyme inhibition .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityCompounds showed significant inhibition against A549 and MCF-7 cell lines with viability reductions up to 55% .
Study 2Enzyme InhibitionThis compound derivatives exhibited strong inhibition of α-L-fucosidases with IC50 values as low as 0.0079 μM .
Study 3Insecticidal ActivityDemonstrated effective larvicidal activity against agricultural pests at concentrations of 200 mg/L .

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Phenylacetamides

Halogen substituents (F, Cl, Br) and their positions significantly alter reactivity and biological activity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(2-Fluorophenyl)acetamide -F (ortho) C₈H₈FNO 153.15 Intermediate for fluorinated drugs; moderate lipophilicity
N-(3-chloro-4-hydroxyphenyl)acetamide -Cl (meta), -OH (para) C₈H₈ClNO₂ 199.61 Photodegradation product of paracetamol; cytotoxic potential
2-Chloro-N-(4-fluorophenyl)acetamide -Cl (acetamide), -F (para) C₈H₇ClFNO 203.60 Precursor for quinoline derivatives; intramolecular H-bonding
N-(2,5-dichloro-4-hydroxyphenyl)acetamide -Cl (ortho, meta), -OH (para) C₈H₇Cl₂NO₂ 234.06 Enhanced cytotoxicity due to multiple Cl substituents

Key Observations :

  • Electron-withdrawing effects : Fluorine (ortho) reduces electron density on the phenyl ring compared to chlorine or hydroxyl groups, affecting nucleophilic substitution reactions .
  • Metabolic stability : Fluorinated analogs like this compound resist deacetylation better than hydroxylated derivatives (e.g., N-(1-hydroxy-2-fluorenyl)acetamide), which are rapidly metabolized .
  • Biological activity : Chlorinated and hydroxylated derivatives exhibit cytotoxicity (e.g., compounds 4–6 in ), whereas fluorinated compounds may prioritize synthetic utility over direct bioactivity .

Complex Derivatives with Heterocyclic Moieties

Addition of heterocycles or extended functional groups modifies solubility, target binding, and pharmacokinetics:

Compound Name (Example) Structural Features Key Properties/Activities References
2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide Morpholine ring, fluorine (ortho) Enhanced solubility (logP = 0.87); potential CNS targeting
Compound E () Triazine and pyridine cores, fluorine (ortho) Sodium channel modulation; analgesic applications
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyridine, thienyl, and CF₃ groups High metabolic stability; enzyme inhibition potential

Key Observations :

  • Solubility : Morpholine-containing derivatives (e.g., ) exhibit lower logP values compared to simpler halogenated analogs, improving aqueous solubility .
  • Target specificity : Complex structures (e.g., triazine-pyridine hybrids in ) are designed for selective interaction with biological targets like ion channels .

Physicochemical and Spectral Properties

  • Lipophilicity : this compound has moderate lipophilicity, while chloro-substituted analogs (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide) are more hydrophobic due to additional Cl atoms .
  • Hydrogen bonding: Intramolecular C–H···O interactions in 2-Chloro-N-(4-fluorophenyl)acetamide stabilize its crystal structure, a feature less pronounced in the ortho-fluorinated parent compound .
  • Spectral data : IR spectra of coordination compounds (e.g., N-(2-hydroxyphenyl)acetamide complexes) show shifts in ν(N–H) and ν(C=O) bands, indicating metal-ligand interactions .

Biological Activity

N-(2-Fluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which significantly influences its biological activity. The fluorine substituent is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

Biological Activities

  • Inhibition of α-L-Fucosidases :
    • Research has demonstrated that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide exhibits potent inhibition of α-L-fucosidases. This enzyme inhibition is crucial for potential therapeutic applications in treating genetic disorders such as fucosidosis.
    • The compound showed impressive IC50 values:
      • Bovine kidney α-L-fucosidase : 0.012 μM
      • Rat epididymis α-L-fucosidase : 0.044 μM
      • Human lysosomal α-L-fucosidase : 0.0079 μM
    • Notably, the compound was found to be approximately 18-fold more effective than its precursor, indicating significant improvements in potency due to the fluorine substitution .
  • Anticonvulsant Activity :
    • This compound derivatives have been investigated for their anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in animal models of epilepsy.
    • Among the tested compounds, those with specific substitutions at the 3-position of the anilide moiety exhibited notable anticonvulsant activity, suggesting that structural modifications can enhance therapeutic effects .
  • Potential Antimicrobial and Anticancer Properties :
    • Preliminary investigations into other derivatives of this compound have indicated potential antimicrobial and anticancer activities. These findings suggest that the compound may interact with various biological targets, modulating enzyme activities or receptor functions .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The presence of the fluorine atom enhances binding affinity to target enzymes such as α-L-fucosidases, leading to effective inhibition.
  • Receptor Modulation : Compounds derived from this compound may also influence neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Study 1: Inhibition of α-L-Fucosidases

A study highlighted the structure-activity relationship (SAR) involving N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide. The addition of a fluoro group significantly increased potency against human lysosomal α-L-fucosidase, demonstrating a clear link between chemical structure and biological activity .

Case Study 2: Anticonvulsant Activity Evaluation

In a comprehensive evaluation of various N-phenylacetamide derivatives, researchers observed that certain modifications led to enhanced protection against seizures in animal models. The results indicated that specific structural features are critical for achieving desired pharmacological effects .

Summary Table of Biological Activities

Activity TypeCompoundIC50 Value (μM)Notes
Inhibition of α-L-FucosidasesN-(2-Fluorophenyl)-2β-DFJ acetamide0.0079 (human)Potent inhibitor; significant therapeutic potential
Anticonvulsant ActivityVarious N-phenylacetamidesVariesEfficacy linked to specific structural modifications

Properties

IUPAC Name

N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZPZBPZWHEIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192938
Record name N-(2-Fluorophenyl)acetamide
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

399-31-5
Record name 2′-Fluoroacetanilide
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Record name N-(2-Fluorophenyl)acetamide
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Record name N-(2-Fluorophenyl)acetamide
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Synthesis routes and methods I

Procedure details

Acetic anhydride (57 mL, 0.6 mol) was added slowly, over approximately 40 min, to stirred 2-fluoroaniline (27, 55.7 g, 0.5 mol) under cooling (water bath) to maintain the reaction temperature at 60° C. to 70° C. After 10 hours more, the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (67.0 g, 88%).
Quantity
57 mL
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55.7 g
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Yield
88%

Synthesis routes and methods II

Procedure details

25 ml of acetic anhydride was added to a mixture of 11.1 g of 2-fluoroaniline and 25 ml of glacial acetic acid. The mixture was heated at reflux for 5 minutes, then diluted with ice water. The resulting mixture was filtered, and the solid was dried to give N-(2-fluorophenyl)acetamide (3A), as a white solid, m.p.: 76°-77° C.
Quantity
25 mL
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11.1 g
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25 mL
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ice water
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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